tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate
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Overview
Description
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, an iodine atom, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups, iodination, and carbamate formation. The process may involve the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyloxy group.
Iodination: The protected intermediate is then subjected to iodination using reagents such as iodine and a suitable oxidizing agent.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the iodinated intermediate with tert-butyl isocyanate and ethylamine under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive form such as a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Deiodinated products.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential use in the design of bioactive molecules and pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a drug candidate or a drug delivery agent.
- Explored for its role in targeted therapy and diagnostic imaging.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding. The carbamate moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Lacks the iodine atom and has different reactivity.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the benzyloxy and iodine groups.
tert-Butyl N-(2-iodoethyl)carbamate: Similar structure but with an iodoethyl group instead of the benzyloxy group.
Uniqueness:
- The presence of both the benzyloxy and iodine groups in tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C18H28INO3 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(3-iodo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C18H28INO3/c1-6-20(16(21)23-17(2,3)4)14-18(5,13-19)22-12-15-10-8-7-9-11-15/h7-11H,6,12-14H2,1-5H3 |
InChI Key |
XJBNYSCAYRDIDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(CI)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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